1-[4-(Trifluoromethyl)benzoyl]azepane
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Overview
Description
1-[4-(Trifluoromethyl)benzoyl]azepane is an organic compound with the molecular formula C14H16F3NO It is characterized by the presence of a trifluoromethyl group attached to a benzoyl moiety, which is further connected to an azepane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-[4-(Trifluoromethyl)benzoyl]azepane can be synthesized through a multi-step process. One common method involves the reaction of 4-(trifluoromethyl)benzoyl chloride with azepane in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as column chromatography .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-[4-(Trifluoromethyl)benzoyl]azepane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzoyl group, leading to the formation of different substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Substituted benzoyl derivatives.
Scientific Research Applications
1-[4-(Trifluoromethyl)benzoyl]azepane has several applications in scientific research:
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-[4-(Trifluoromethyl)benzoyl]azepane involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in signaling pathways related to inflammation and microbial growth .
Comparison with Similar Compounds
- 1-[4-(Trifluoromethyl)benzyl]azepane
- 4-(Trifluoromethyl)benzoyl chloride
- 4-(Trifluoromethyl)benzyl alcohol
Comparison: 1-[4-(Trifluoromethyl)benzoyl]azepane is unique due to the presence of both the trifluoromethyl group and the azepane ring This combination imparts distinct chemical and biological properties compared to similar compoundsSimilarly, 4-(Trifluoromethyl)benzoyl chloride is more reactive due to the presence of the acyl chloride group, making it suitable for different types of chemical reactions .
Properties
IUPAC Name |
azepan-1-yl-[4-(trifluoromethyl)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F3NO/c15-14(16,17)12-7-5-11(6-8-12)13(19)18-9-3-1-2-4-10-18/h5-8H,1-4,9-10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MESNLLMVUVATDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2=CC=C(C=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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